Product packaging for 5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde(Cat. No.:CAS No. 56656-94-1)

5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde

Cat. No.: B1277653
CAS No.: 56656-94-1
M. Wt: 283.14 g/mol
InChI Key: OPRPLUWSLMRQRM-UHFFFAOYSA-N
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Description

5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde (CAS RN: 120034-44-2) is a versatile chemical building block employed primarily as a key intermediate in organic synthesis and materials science research. Its molecular structure, incorporating a furan aldehyde and a bromophenylsulfanyl group, makes it a valuable precursor for the construction of more complex architectures. Researchers utilize this compound in cross-coupling reactions, such as Suzuki reactions, where the bromine atom acts as a handle for palladium-catalyzed coupling with boronic acids Ambeed . The aldehyde functional group is highly reactive, allowing for further derivatization through condensation or reduction reactions to create a diverse library of compounds for screening and development. Its primary research value lies in the exploration of new organic electronic materials, including semiconductors and conductive polymers, where the furan-thioether core can influence electronic properties and molecular packing BLDpharm . This reagent is strictly for research applications and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7BrO2S B1277653 5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde CAS No. 56656-94-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-bromophenyl)sulfanylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2S/c12-8-1-4-10(5-2-8)15-11-6-3-9(7-13)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRPLUWSLMRQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=CC=C(O2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427665
Record name 5-[(4-Bromophenyl)sulfanyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56656-94-1
Record name 5-[(4-Bromophenyl)sulfanyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 4 Bromophenyl Sulfanyl 2 Furaldehyde and Its Analogues

Established Synthetic Routes to 5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde

The construction of the target molecule, this compound, is primarily achieved by forming a carbon-sulfur bond between a furan (B31954) derivative and a bromophenylthiol precursor. Two principal strategies dominate the synthesis of this and analogous arylthio-substituted furaldehydes: nucleophilic aromatic substitution and catalyzed coupling reactions.

Nucleophilic Aromatic Substitution Involving 4-Bromothiophenol (B107966) and Furan Precursors

Nucleophilic aromatic substitution (SNAr) is a fundamental approach for the synthesis of this compound. This method involves the reaction of a nucleophile, in this case, the thiolate anion derived from 4-bromothiophenol, with a furan ring bearing a suitable leaving group at the 5-position, typically a halogen such as bromine.

The reaction proceeds by the addition of the 4-bromothiolate to the electron-deficient C5 position of 5-bromo-2-furaldehyde (B32451). The presence of the electron-withdrawing aldehyde group at the C2 position facilitates this nucleophilic attack by activating the furan ring towards substitution. The reaction is typically carried out in the presence of a base, which deprotonates the 4-bromothiophenol to generate the more nucleophilic thiolate. Common bases and solvents for this type of reaction are outlined in the table below.

BaseSolventTypical Temperature Range (°C)
Potassium Carbonate (K₂CO₃)Dimethylacetamide (DMAc)Room Temperature to 100
Sodium Hydride (NaH)Tetrahydrofuran (B95107) (THF)0 to Room Temperature
Cesium Carbonate (Cs₂CO₃)Dimethylformamide (DMF)Room Temperature

The choice of base and solvent is crucial for the success of the reaction, influencing both the reaction rate and the yield of the desired product. The general reactivity trend for heteroaryl halides in SNAr reactions is highly dependent on the electronic nature of the heteroarene and the position of the halogen. For electron-rich systems, an activating group like the formyl group in 5-bromo-2-furaldehyde is often necessary for the reaction to proceed efficiently.

Coupling Reactions Utilizing Halogenated Furaldehydes and Thiol Derivatives

Metal-catalyzed cross-coupling reactions provide a powerful alternative for the formation of the C-S bond in this compound. These methods often offer milder reaction conditions and broader substrate scope compared to traditional SNAr reactions. Palladium and copper catalysts are commonly employed for this purpose.

For instance, a palladium-catalyzed coupling reaction could involve the reaction of 5-bromo-2-furaldehyde with 4-bromothiophenol in the presence of a palladium catalyst, a suitable ligand, and a base. Similarly, copper-catalyzed reactions, often referred to as Ullmann-type couplings, are effective for the formation of aryl thioethers. These reactions typically utilize a copper(I) salt as the catalyst. A variety of related palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Hiyama couplings, have been successfully used to synthesize 5-aryl-2-furaldehydes from 5-halo-2-furaldehydes, demonstrating the versatility of this approach for C-C bond formation, which can be extended to C-S bond formation. researchgate.net

Precursor Synthesis Strategies and Derivatization

Synthesis of Halogenated Furaldehydes (e.g., 5-Bromo-2-furaldehyde)

5-Bromo-2-furaldehyde is a crucial intermediate and is typically synthesized by the bromination of 2-furaldehyde. Traditional methods often employ molecular bromine as the brominating agent. However, these methods can suffer from a lack of regioselectivity, leading to the formation of undesired polybrominated byproducts and regioisomers. This has prompted the development of more selective and environmentally friendly halogenation techniques.

Achieving high regioselectivity in the bromination of 2-furaldehyde is essential to maximize the yield of the desired 5-bromo isomer. The furan ring is susceptible to electrophilic attack, and the directing effect of the aldehyde group at the C2 position favors substitution at the C5 position. However, controlling the reaction conditions is key to preventing over-bromination.

One common approach to improve selectivity is the use of milder brominating agents or specific reaction conditions. For example, carrying out the bromination at low temperatures can help to control the reactivity and minimize the formation of byproducts. Traditional methods using liquid bromine can result in poor selectivity and significant environmental pollution.

In recent years, ionic liquids have emerged as a "green" alternative to traditional organic solvents for various chemical transformations, including halogenations. The use of ionic liquids as both the solvent and the brominating reagent source can lead to improved selectivity, higher yields, and easier product isolation.

A notable example is the use of 1-butyl-3-methylimidazolium tribromide ([bmim]Br₃) for the monobromination of 2-furaldehyde. This method offers high selectivity for the 5-bromo position and can be performed under solvent-free conditions, which simplifies the workup procedure and reduces waste.

Brominating ReagentSolvent/MediumTemperature (°C)Yield (%)Purity (%)
1-butyl-3-methylimidazolium tribromideSolvent-free4088Not specified
1-butyl-3-methylimidazolium tribromideNot specified4075.896.7
1-butyl-3-methylimidazolium tribromideNot specified6078.994.1
1-butyl-3-methylimidazolium tribromideNot specified7084.297.0

Preparation of Substituted Thiophenols (e.g., 4-Bromothiophenol)

The synthesis of the target compound relies on the availability of key precursors, among which 4-bromothiophenol is essential. This substituted thiophenol can be prepared through several established synthetic routes.

One common method involves the reduction of 4-bromobenzenesulfonyl chloride. This transformation can be achieved using reagents like red phosphorus and iodine in an acidic medium. wikipedia.orgchemicalbook.comchemicalbook.com Another widely used approach is the hydrogenation of the corresponding disulfide, 4,4'-dibromodiphenyl disulfide. wikipedia.orgchemicalbook.comchemicalbook.com A patent from 1966 describes an improved process where diphenyl disulfide is first brominated in the presence of benzene (B151609) and a catalyst like iodine, and the resulting brominated disulfide is subsequently reduced to yield p-bromothiophenol. google.com These methods provide reliable access to the required thiophenol intermediate.

Starting MaterialKey ReagentsProductReference
4-Bromobenzenesulfonyl chlorideRed phosphorus, Iodine, Acid4-Bromothiophenol wikipedia.orgchemicalbook.com
4,4'-Dibromodiphenyl disulfideHydrogenation (e.g., H₂)4-Bromothiophenol wikipedia.orgchemicalbook.com
Diphenyl disulfide1. Bromine, Benzene, Iodine 2. Reducing agent (e.g., Zn/HCl)4-Bromothiophenol google.com

Advanced Synthetic Approaches for Furan-Sulfur Systems

The construction of the C-S bond and the functionalization of the furan ring in molecules like this compound can be accomplished using a variety of advanced synthetic methods. These approaches often leverage catalytic systems to achieve high efficiency, selectivity, and functional group tolerance.

Catalytic Strategies in Furan Functionalization

Catalysis is central to the modern synthesis of complex furan derivatives. Transition metals, organocatalysts, and electrocatalysis each offer unique advantages for modifying the furan core.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, making them highly suitable for synthesizing furan-sulfur systems. mdpi.com While direct synthesis of the target compound is not explicitly detailed, analogous transformations are well-documented. For instance, palladium-catalyzed Suzuki cross-coupling reactions are widely used to synthesize biaryl compounds that include a benzofuran (B130515) moiety, demonstrating the utility of this approach for C-C bond formation on heterocyclic rings. nih.gov

More directly relevant is the palladium-catalyzed C-H activation of furan derivatives. mdpi.comresearchgate.net This strategy allows for the direct coupling of the furan ring with aryl halides, providing a streamlined route to 5-aryl furans. mdpi.comresearchgate.net Another highly relevant method involves the palladium-catalyzed cross-coupling of organozinc reagents with 5-bromo-2-furaldehyde to produce a range of 5-substituted-2-furaldehydes under mild conditions. nih.gov By analogy, a Buchwald-Hartwig amination-type C-S coupling between 5-bromo-2-furaldehyde and 4-bromothiophenol, using a suitable palladium catalyst and ligand, represents a highly plausible and efficient route to the target molecule.

Catalytic StrategyCatalyst ExampleApplication in Furan SynthesisReference
Suzuki-Miyaura CouplingPd(OAc)₂, PdCl₂Formation of C-C bonds (e.g., 5-aryl-furans) nih.govnih.gov
C-H Activation/CouplingPd(II) complexesDirect coupling of furan C-H with aryl halides mdpi.comresearchgate.net
Organozinc CouplingPd(0) catalystsCoupling of organozincs with 5-bromo-2-furaldehyde nih.gov

Organocatalysis offers a metal-free approach to asymmetric synthesis and functionalization. In the context of furan aldehydes, organocatalysts are primarily used to facilitate reactions at or adjacent to the aldehyde group or in the synthesis of the furan ring itself. For example, organocatalytic asymmetric Michael additions of aldehydes to 2-furanones have been developed to produce highly functionalized chiral γ-lactones. rsc.orgresearchgate.net Another study demonstrates a highly stereoselective organocatalytic one-pot reaction cascade involving the epoxidation of α,β-unsaturated aldehydes followed by a Feist−Bénary reaction to yield functionalized furans. acs.org These methods highlight the potential of organocatalysis to construct complex chiral architectures involving the furan motif, which could be applied to precursors of the target compound.

Electrocatalysis represents a sustainable and controllable method for performing chemical transformations. For furan compounds, electrocatalytic hydrogenation (ECH) of the aldehyde group is a prominent application. The ECH of furfural (B47365), a model bio-oil compound, to produce furfuryl alcohol and other valuable chemicals has been studied extensively. rsc.org This process can be powered by renewable electricity and often uses non-noble-metal electrocatalysts like copper and nickel, offering a green alternative to traditional catalytic hydrogenation. rsc.orgrsc.orgchemrxiv.org Studies show that product selectivity can be controlled by the choice of electrocatalyst and the applied potential. rsc.org While this method focuses on the reduction of the aldehyde, it is a key example of applying advanced electrocatalytic principles to furan aldehyde chemistry. researchgate.net

Green Chemistry Principles in the Synthesis of Furan Derivatives

The synthesis of furan derivatives is increasingly guided by the principles of green chemistry, largely because the furan core itself can be sourced from renewable biomass. mdpi.commdpi.com

Use of Renewable Feedstocks : Furan aldehydes like furfural and 5-hydroxymethylfurfural (B1680220) (HMF) are key platform chemicals derived from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. mdpi.commdpi.comfrontiersin.org This positions furan chemistry at the heart of sustainable synthesis, moving away from depleting fossil fuel feedstocks. youtube.com

Catalysis : The extensive use of transition metal, organo-, and electrocatalytic methods (as detailed in section 2.3.1) aligns with the principle of using catalytic reagents over stoichiometric ones. Catalysts reduce waste by enabling reactions with high atom economy and lowering the energy requirements.

Safer Solvents and Auxiliaries : Research into furan synthesis explores the use of more environmentally benign reaction media. rsc.orgrsc.org Examples include palladium-catalyzed Suzuki reactions performed in aqueous/ethanol mixtures, which reduce the reliance on volatile organic solvents. nih.gov

Energy Efficiency : Electrocatalytic methods, which can be conducted at ambient temperature and pressure, offer a pathway to improved energy efficiency compared to traditional thermally driven catalytic processes that often require high temperatures and pressures. researchgate.net The potential to use renewably generated electricity further enhances the sustainability of this approach. rsc.org

By integrating these advanced catalytic strategies and green chemistry principles, the synthesis of this compound and its analogues can be achieved with greater efficiency, control, and environmental consideration.

Solvent-Free Reaction Conditions

Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce environmental impact by eliminating the need for conventional organic solvents. One notable approach involves the three-component reaction of aromatic aldehydes, 6-amino-1,3-dimethyluracil, and active methylene (B1212753) compounds, which can be catalyzed by Zr(HSO₄)₄ under solvent-free conditions to produce various heterocyclic compounds. nih.gov This methodology highlights the potential for conducting complex organic transformations without a solvent medium, offering advantages such as simplified reaction setups, mild conditions, high yields, and the use of a recyclable catalyst. nih.gov While not directly applied to the synthesis of this compound, this principle of solvent-free multicomponent reactions demonstrates a viable pathway for similar syntheses involving furaldehyde derivatives.

Another relevant solvent-free approach is the hydrogenation of 5-hydroxymethylfurfural (HMF) and furfural to their corresponding alcohols using cobaltic nitrogen-doped carbon (Co-NC) catalysts. This process operates efficiently without a solvent, achieving high yields and conversions. The catalyst in this system is also easily recyclable through magnetic separation, underscoring the environmental and industrial benefits of such protocols.

Application of Green Solvents and Recyclable Catalysts

The principles of green chemistry encourage the use of less hazardous and recyclable materials. In this context, the selection of environmentally benign solvents and the development of recoverable and reusable catalysts are paramount.

Green Solvents: A variety of greener solvent alternatives to traditional volatile organic compounds are available. These include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which originates from renewable resources such as corncobs, and cyclopentyl methyl ether (CPME), which is noted for its stability and resistance to peroxide formation. sigmaaldrich.comresearchgate.net Other sustainable options include Cyrene™, derived from renewable sources, and γ-Valerolactone, which is biodegradable and non-toxic. sigmaaldrich.com Dimethyl isosorbide (B1672297) (DMI) is another bio-renewable solvent with high solubilization capacity. sigmaaldrich.com The application of these solvents can significantly reduce the environmental footprint of chemical syntheses. For instance, water, despite the low solubility of many organic compounds, is considered a prime green solvent due to its non-toxicity, non-flammability, and availability. mdpi.com The use of ionic liquids and deep eutectic solvents also represents a growing area in green chemistry for the synthesis of sulfur-containing heterocycles. mdpi.com

Recyclable Catalysts: The development of recyclable catalysts is crucial for sustainable chemical production. Mesoporous SBA-15-immobilized L-proline-Cu(I) complex has been shown to be an effective and recyclable catalyst for cascade C–S and C–N bond formation reactions. rsc.org This heterogeneous catalyst can be recovered by centrifugation and reused multiple times without a significant drop in activity. rsc.org Similarly, copper(I)-exchanged zeolites have been utilized as recyclable, ligand-free catalysts in Ullmann-type reactions. researchgate.net For Suzuki cross-coupling reactions, which are instrumental in forming C-C bonds, palladium catalysts like Pd EnCat™ 30, microencapsulated in a polyurea matrix, offer high stability and reusability over numerous cycles. mdpi.com

The following table provides a summary of some green solvents and their potential applications in the synthesis of furan derivatives.

Green SolventKey FeaturesPotential Applications in Furan Synthesis
2-Methyltetrahydrofuran (2-MeTHF)Bio-derived, stableOrganometallic reactions, substitutions
Cyclopentyl Methyl Ether (CPME)Resists peroxide formation, hydrophobicOrganometallic reactions, nucleophilic substitutions
Cyrene™Bio-derived, biodegradableAlternative to NMP and DMF in various reactions
γ-Valerolactone (GVL)Bio-renewable, non-toxicHiyama reaction, peptide synthesis
Dimethyl Isosorbide (DMI)Bio-renewable, high solubilizationCo-solvent for poorly soluble reactants
WaterNon-toxic, non-flammable, abundantReactions tolerant to aqueous media, often with phase-transfer catalysts
Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and often enhance product purity. This technology has been successfully applied to the synthesis of various furan and thiophene (B33073) derivatives.

For instance, the synthesis of substituted furan-2-carboxaldehydes and their subsequent conversion to furfurylidenes has been achieved under both thermal and non-thermal microwave irradiation. researchgate.net Microwave heating has also been employed in the intramolecular cyclization for the synthesis of pyrimido[4,5-b]quinolines (5-deazaflavines), demonstrating significantly reduced reaction times compared to conventional heating methods. nih.gov A mixture of the starting aldehyde in acetic acid can be subjected to focused microwave irradiation, leading to the desired product in high yield within minutes. nih.gov

In the realm of multicomponent reactions, microwave assistance has proven beneficial. For example, the synthesis of 1,2,3-triazole-linked 1,4-dihydropyridines has been accomplished under microwave irradiation in polyethylene (B3416737) glycol (PEG) as a solvent. Furthermore, the synthesis of 3,5-disubstituted-1,2,4-triazole derivatives via cycloaddition reactions is significantly accelerated under microwave conditions. nih.gov

The table below details examples of microwave-assisted synthesis of heterocyclic compounds, highlighting the reaction conditions and outcomes.

Reaction TypeReactantsMicrowave ConditionsProductYieldReference
Intramolecular CyclizationN⁴-substituted-2,4-diamino-6-chloro-pyrimidine-5-carbaldehydesAcetic acid, 300 W, 10 min, 573 KPyrimido[4,5-b]quinolines80% nih.gov
CondensationFurfural derivatives and active methylene compoundsNot specifiedFurfurylidenesModerate to good researchgate.net

Multicomponent Reaction Strategies Incorporating Furaldehyde Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. Furaldehyde and its derivatives are valuable building blocks in such reactions for the synthesis of diverse heterocyclic scaffolds.

A classic example is the three-component cyclocondensation of an aldehyde, such as 5-nitrothiophene-2-carbaldehyde (an analogue of furaldehyde), with cyclohexanone (B45756) and a C-aminotriazole or tetrazole. This reaction leads to the formation of isomeric hexahydrotriazoloquinazolines. The reaction pathway can be controlled to selectively produce linearly or angularly fused products. researchgate.net

Another versatile MCR is the reaction of 3-formylchromone, which shares reactivity patterns with furaldehyde, with various active methylene and methyl compounds. These Knoevenagel-type condensations can be followed by intramolecular rearrangements to yield a variety of heterocyclic systems. nih.govresearchgate.net For instance, the reaction of 3-formylchromone with 2,4-pentanedione in the presence of ammonium (B1175870) acetate (B1210297) leads to 3-acetyl-5-(2-hydroxybenzoyl)-2-methyl-pyridines. researchgate.net

The following table presents examples of multicomponent reactions involving aldehyde scaffolds for the synthesis of heterocyclic compounds.

Reaction Name/TypeAldehyde ComponentOther ReactantsProduct
Three-component cyclocondensation5-Nitrothiophene-2-carbaldehydeCyclohexanone, 5-aminotetrazoleHexahydrotetrazolo[5,1-b]quinazoline
Knoevenagel condensation/cyclization3-Formylchromone2,4-Pentanedione, Ammonium acetate3-Acetyl-5-(2-hydroxybenzoyl)-2-methyl-pyridine

Synthesis of Novel Furan-Sulfur Heterocycles

The furan ring, particularly when functionalized with a sulfur-containing group, serves as a versatile precursor for the synthesis of a variety of novel fused heterocyclic systems. These furan-sulfur heterocycles are of interest due to their potential applications in materials science and medicinal chemistry.

One important class of such heterocycles is the thieno[3,2-b]thiophene (B52689) system. The Fiesselmann thiophene synthesis can be adapted for the construction of aryl-substituted thieno[3,2-b]thiophene derivatives. This involves the condensation of 4- or 5-aryl-3-chlorothiophene-2-carboxylates with methyl thioglycolate. The resulting products can be further manipulated, for example, through saponification and decarboxylation, to yield thieno[3,2-b]thiophen-3(2H)-ones, which are valuable intermediates for creating more complex fused systems like 9H-thieno[2',3':4,5]thieno[3,2-b]indoles. nih.gov

Another strategy involves the cascade cyclization of alkynyl diol derivatives to produce substituted thieno[3,2-b]thiophenes. mdpi.com This method allows for the construction of the core thieno[3,2-b]thiophene nucleus with various substitution patterns. The resulting compounds can be further functionalized, for instance, through iodination followed by Suzuki cross-coupling reactions to introduce additional aryl groups. mdpi.com

Furthermore, the reaction of furan-2-carbaldehyde with thiosemicarbazide (B42300) yields (Z)-furan-2-carbaldehyde thiosemicarbazone. researchgate.net Thiosemicarbazones are versatile intermediates that can be cyclized to form various sulfur and nitrogen-containing heterocycles, such as thiadiazines. researchgate.net

The table below lists some of the furan-sulfur heterocycles synthesized from furan precursors.

Furan PrecursorSynthetic StrategyResulting Heterocycle
Aryl-substituted 3-chlorothiophene-2-carboxylates (derived from furan precursors)Fiesselmann thiophene synthesisAryl-substituted thieno[3,2-b]thiophenes
Alkynyl diols (can be derived from furan)Cascade cyclization with sulfur reagentsSubstituted thieno[3,2-b]thiophenes
Furan-2-carbaldehydeCondensation with thiosemicarbazide and subsequent cyclizationFuran-substituted thiadiazines (potential)

Chemical Reactivity and Transformation Pathways of 5 4 Bromophenyl Sulfanyl 2 Furaldehyde

Reactivity of the Furan (B31954) Ring System

The furan ring, while aromatic, is electron-rich and possesses a lower resonance stabilization energy compared to benzene (B151609), making it susceptible to various transformations including cycloadditions, hydrogenation, and ring-opening reactions. The presence of an electron-withdrawing aldehyde group at C2 and a sulfanyl (B85325) group at C5 significantly influences the electron density and reactivity of the furan nucleus.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for forming six-membered rings. Furan derivatives can act as dienes in these reactions. However, the reactivity of the furan ring is highly dependent on its substituents. mdpi.com Electron-donating groups enhance the reactivity of the furan diene, while electron-withdrawing groups, such as the aldehyde group in furaldehyde derivatives, decrease it. tudelft.nl

For 5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde, both the formyl group and the 4-bromophenylsulfanyl group are electron-withdrawing, which deactivates the furan ring towards Diels-Alder reactions with typical dienophiles. mdpi.comresearchgate.net Consequently, direct cycloaddition is generally thermodynamically unfavorable. mdpi.com To overcome this limitation, several strategies have been developed for related furaldehydes, which could be applicable here:

Chemical Activation: The aldehyde group can be temporarily converted into a less electron-withdrawing moiety, such as an acetal, to increase the furan's reactivity. The aldehyde can be regenerated after the cycloaddition. mdpi.com

Use of Aqueous Media: Performing the reaction in water can provide an additional thermodynamic driving force. This is achieved by coupling the unfavorable Diels-Alder equilibrium with the favorable hydration of the aldehyde group in the resulting oxanorbornene adduct to form a stable geminal diol. tudelft.nlrsc.org

These reactions typically yield 7-oxanorbornene adducts, with the stereoselectivity (endo/exo) being influenced by reaction conditions such as temperature and the nature of the dienophile. nih.gov

Table 1: Factors Influencing Diels-Alder Reactivity of Furaldehyde Derivatives
FactorEffect on ReactivityRationaleExample Strategy
Electron-Withdrawing Substituents (e.g., -CHO)DecreaseLowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan diene, weakening the interaction with the dienophile's LUMO. mdpi.comnih.govConvert -CHO to an acetal. mdpi.com
Electron-Donating SubstituentsIncreaseRaises the energy of the furan's HOMO, facilitating the cycloaddition.Reduction of the aldehyde to an alcohol group. mdpi.com
Aqueous SolventIncreaseStabilizes the product through hydration of the aldehyde group, shifting the equilibrium forward. tudelft.nlrsc.orgReaction with maleimides in water. rsc.org
High TemperatureCan favor retro-Diels-AlderThe cycloaddition is often reversible, and higher temperatures can shift the equilibrium back to the starting materials. tudelft.nlConducting reactions at lower temperatures to favor the kinetic product. nih.gov

The furan ring of this compound can be fully saturated via catalytic hydrogenation to yield the corresponding tetrahydrofuran (B95107) derivative. This transformation typically requires a metal catalyst, such as palladium, platinum, or ruthenium, under a hydrogen atmosphere. researchgate.netrsc.org The reaction proceeds by the saturation of the two double bonds within the furan ring.

Simultaneously, the aldehyde group can also be reduced to a primary alcohol (hydroxymethyl group). Therefore, the hydrogenation of this compound can lead to several products depending on the catalyst and reaction conditions. researchgate.net The primary product from complete hydrogenation would be {5-[(4-Bromophenyl)sulfanyl]tetrahydrofuran-2-yl}methanol.

Selective hydrogenation is also possible. For instance, milder conditions might favor the reduction of the aldehyde group without affecting the furan ring, while more forcing conditions are generally required for ring saturation. osti.gov The choice of catalyst is crucial; for example, platinum and palladium catalysts are often employed for furan ring hydrogenation. researchgate.netrsc.org Over-hydrogenation can sometimes lead to hydrogenolysis of the C-O bonds in the ring or the C-S bond, leading to further decomposition products. nih.gov

The furan ring is susceptible to cleavage under various conditions, particularly hydrogenolysis, which can lead to the formation of valuable linear aliphatic compounds. For furaldehyde derivatives, two main pathways for ring opening exist. osti.gov

Hydrogenation-Hydrogenolysis: This two-step process first involves the hydrogenation of the furan ring to a more stable tetrahydrofuran derivative, as described above. The resulting tetrahydrofurfuryl alcohol derivative can then undergo hydrogenolysis of a C-O bond in the ring, typically requiring higher temperatures and pressures with catalysts like Iridium-Rhenium oxide (Ir-ReOx). osti.gov For the title compound, this would yield substituted diols.

Direct Ring Opening: A more direct pathway involves the opening of the unsaturated furan ring without prior saturation. osti.gov This process can be more facile compared to the opening of the saturated tetrahydrofuran ring. osti.gov Acid-catalyzed hydrolysis can also induce ring opening, often leading to the formation of dicarbonyl compounds. dntb.gov.uaumich.edu For 5-nitro-2-furaldehyde, a redox ring-opening reaction has been observed upon acidification. nih.gov

These ring-opening reactions are significant as they can convert biomass-derived furanics into linear alkanes, diols, and other precursors for polymers and fuels. osti.gov

The existing substituents on the furan ring of this compound direct the position of any further functionalization, such as electrophilic aromatic substitution. The C2 and C5 positions are already occupied. The aldehyde group at C2 is a deactivating group and a meta-director, which would direct incoming electrophiles to the C4 position. The sulfanyl group at C5 is an ortho, para-director. Since the para position (C2) is blocked, it would direct electrophiles to the ortho position (C4).

Therefore, both existing substituents strongly favor the functionalization at the C4 position of the furan ring. The C3 position would be less favored. This high regioselectivity is a common feature in the chemistry of substituted furans. Facile synthetic routes for preparing a wide range of 5-substituted 2-furaldehydes often involve cross-coupling reactions at the C5 position of a 5-halo-2-furaldehyde precursor, highlighting the reactivity of this site. nih.gov

Transformations of the Aldehyde Moiety

The aldehyde group is one of the most versatile functional groups in organic chemistry, readily undergoing oxidation, reduction, and nucleophilic addition reactions.

The aldehyde group of this compound can be readily oxidized to a carboxylic acid group, yielding 5-[(4-Bromophenyl)sulfanyl]-2-furoic acid. This transformation is analogous to the well-established oxidation of furfural (B47365) to furoic acid. magtech.com.cnrsc.org A variety of oxidizing agents and catalytic systems can accomplish this conversion with high efficiency. nih.gov

Studies on substituted furfurals have shown that both electron-donating and electron-withdrawing groups at the C5 position are well-tolerated in this oxidation process. For example, 5-bromo- and 5-methylfurfural (B50972) are successfully converted to their corresponding furoic acids. nih.gov This indicates that the 4-bromophenylsulfanyl group at C5 should not impede the oxidation of the aldehyde.

Catalytic systems for this oxidation include:

Homogeneous Catalysts: Manganese pincer complexes have been shown to efficiently catalyze the oxidation of furfurals to furoic acids. nih.gov

Heterogeneous Catalysts: Gold-palladium nanoparticles supported on magnesium hydroxide (B78521) (AuPd/Mg(OH)₂) are effective for the selective oxidation of furfural. rsc.org

Electrochemical Oxidation: Electrocatalytic methods provide a green alternative for converting furfural to furoic acid. researchgate.net

Water as Oxidant: Ruthenium-based pincer complexes can catalyze the dehydrogenative oxidation of furfural using alkaline water as the formal oxidant, producing furoic acid and hydrogen gas. nih.gov

Table 2: Selected Catalytic Systems for the Oxidation of Furfural Derivatives to Furoic Acids
Catalyst SystemOxidant/ConditionsKey FeaturesReference
PNP pincer manganese catalystKOH, dioxane, 120°CHomogeneous catalysis, efficient for various substituted furfurals. nih.gov
AuPd/Mg(OH)₂NaOH, waterHeterogeneous catalyst, promising reusability and potential for commercial application. rsc.org
Copper (Cu) electrodeElectrochemical cellGreen chemistry approach, avoids traditional chemical oxidants. researchgate.net
Ruthenium pincer complexAlkaline water, 135°CUses water as the oxidant, co-produces H₂ gas. nih.gov

Reductive Amination Pathways

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. mdpi.com For this compound, this process typically involves two main steps: the initial formation of an imine through condensation with a primary or secondary amine, followed by the reduction of this imine to the corresponding amine. nih.govnih.gov This pathway is crucial for producing various N-substituted furfurylamine (B118560) derivatives, which are valuable in medicinal chemistry. mdpi.com

The reaction can be carried out in a one-pot, two-step process. nih.gov The first step, the condensation of the furanic aldehyde with a primary amine, often occurs under mild conditions in a solvent like methanol. The subsequent reduction of the intermediate imine is typically achieved using catalytic hydrogenation. nih.gov Catalysts based on nickel, such as Ni/SBA-15, have shown high selectivity in the reductive amination of similar furan derivatives. mdpi.com Other catalytic systems, including those based on ruthenium, palladium, and platinum, have also been employed. mdpi.com The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the desired amine product. mdpi.com

For instance, the reductive amination of 5-hydroxymethylfurfural (B1680220) (HMF), a related furanic aldehyde, with various primary and secondary amines has been achieved with good yields using catalysts like Ru/Nb2O5 and CuAlOx. nih.govnih.gov These studies highlight the versatility of reductive amination for creating a diverse library of amine-containing furan derivatives.

Condensation Reactions with Various Substrates

The aldehyde group of this compound readily undergoes condensation reactions with compounds containing an active methylene (B1212753) group. documentsdelivered.com These reactions, such as the Knoevenagel condensation, are fundamental carbon-carbon bond-forming reactions in organic synthesis. nih.govacs.org They provide a route to arylidene compounds by reacting carbonyl compounds with active methylene compounds in the presence of a basic catalyst like piperidine (B6355638) or an inorganic base such as sodium carbonate. nih.govsphinxsai.com

These reactions are significant as many of the resulting products have shown important biological activities. sphinxsai.com Furfural and its 5-substituted derivatives are versatile molecules in this regard due to their reactive carbonyl group. sphinxsai.comdamascusuniversity.edu.sy The condensation products find applications as intermediates in the synthesis of cosmetics, perfumes, and pharmaceuticals. sphinxsai.com

The reaction conditions for Knoevenagel condensations are often mild, and in some cases, can be performed in environmentally friendly media like water or even under solvent-free conditions. nih.govacs.org The use of organocatalysts like piperidine has been shown to be effective, providing good selectivity and yield of the desired condensation products. nih.gov Studies on various 5-substituted-2-furaldehydes have demonstrated the broad scope of this reaction with different active methylene compounds, leading to a variety of novel products. nih.govrsc.org

Tishchenko Reaction Mechanisms

The Tishchenko reaction is a disproportionation reaction where two molecules of an aldehyde react in the presence of a catalyst, typically an aluminum alkoxide, to form an ester. pw.liveorganic-chemistry.orgwikipedia.org This reaction involves both an oxidation and a reduction of the aldehyde. In the context of this compound, this reaction would lead to the formation of the corresponding ester.

The generally accepted mechanism for the Claisen-Tishchenko reaction starts with the coordination of an aldehyde molecule to the Lewis acidic aluminum alkoxide catalyst. rsc.orgnih.gov An alkoxide group then shifts to the aldehyde, forming a coordinated hemiacetal. rsc.org A second aldehyde molecule then coordinates to the central aluminum atom. rsc.org A key step is the intramolecular 1,3-hydride shift from the hemiacetal to the newly coordinated aldehyde molecule. organic-chemistry.orglscollege.ac.in This hydride transfer results in the release of the ester product and the regeneration of the alkoxide catalyst, allowing the catalytic cycle to continue. rsc.orglscollege.ac.in

The Tishchenko reaction is part of a family of reactions involving alkoxide-driven transformations of aldehydes. rsc.orgnih.gov While traditionally catalyzed by aluminum alkoxides, other metal complexes and solid-phase catalysts have also been utilized. rsc.org For enolizable aldehydes, specific conditions and catalysts, such as those discovered by Vyacheslav Tishchenko, are necessary to facilitate the conversion to esters. lscollege.ac.in

Reactions Involving the Sulfanyl Group

The sulfanyl group in this compound is another reactive center, susceptible to oxidation, cleavage of the carbon-sulfur bond, and reactions at the sulfur atom itself.

Oxidative Transformations of Sulfanyl to Sulfoxide (B87167) and Sulfone Moieties

The sulfur atom in the sulfanyl group of this compound can be readily oxidized to form the corresponding sulfoxide and sulfone. This transformation is a common and important reaction in organic sulfur chemistry. A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common and environmentally benign choice. researchgate.net

The oxidation of sulfides to sulfoxides and sulfones can be controlled to achieve selectivity for either product. acsgcipr.org Careful control of reaction stoichiometry and conditions, such as temperature and catalyst choice, can favor the formation of the sulfoxide and prevent over-oxidation to the sulfone. acsgcipr.org For the synthesis of sulfones, stronger oxidizing conditions or specific catalysts are often required. organic-chemistry.org For instance, the oxidation of various sulfides to sulfones has been effectively carried out using 30% hydrogen peroxide in the presence of catalysts like sodium tungstate. researchgate.net Other reagents, such as urea-hydrogen peroxide adducts and Selectfluor, have also been used for the efficient synthesis of sulfones from sulfides. organic-chemistry.org

The resulting sulfoxides and sulfones are valuable compounds in their own right, often exhibiting different chemical and physical properties compared to the parent sulfide.

Cleavage and Functionalization of Carbon-Sulfur Bonds

The carbon-sulfur (C-S) bond in aryl thioethers like this compound can be cleaved under certain conditions, allowing for further functionalization of the molecule. mdpi.com The cleavage of C-S bonds is a significant challenge in synthetic chemistry but offers opportunities for constructing new chemical bonds. researchgate.net

Various methods, including transition-metal-mediated and metal-free approaches, have been developed for C-S bond activation and cleavage. mdpi.com For instance, N-chlorosuccinimide (NCS) has been used for the metal-free cleavage of C(sp3)-S bonds in arylmethyl thioethers to produce aryl aldehydes. mdpi.comresearchgate.net Electrochemical methods have also emerged as a powerful tool for C-S bond cleavage, often proceeding with high selectivity under mild conditions. researchgate.netchemrxiv.org

The functionalization following C-S bond cleavage can lead to a diverse range of products. For example, the cleavage can be followed by the formation of new carbon-carbon, carbon-oxygen, or carbon-halogen bonds, providing access to a wide array of organic compounds. mdpi.comresearchgate.netbohrium.com

S-Alkylation and S-Acylation Reactions

The sulfur atom of the sulfanyl group is nucleophilic and can participate in S-alkylation and S-acylation reactions. S-alkylation involves the reaction of the thioether with an alkylating agent, such as an alkyl halide, to form a sulfonium (B1226848) salt. This reaction is a common method for introducing alkyl groups onto a sulfur atom. For example, the S-alkylation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols has been achieved using reagents like 2-bromo-1-phenylethanone in the presence of a base. mdpi.com

S-acylation is the process of attaching an acyl group to the sulfur atom, forming a thioester. This transformation is a key post-translational modification in proteins, known as S-palmitoylation, where a long-chain fatty acid is attached to a cysteine residue. tandfonline.com In a synthetic context, S-acylation can be achieved through various methods, including the use of acyl halides or anhydrides. Thioesters are important intermediates in organic synthesis and can be prepared through methods like palladium-catalyzed thiocarbonylation of vinyl triflates with S-aryl thioformates. researchgate.net These reactions provide a means to further functionalize the sulfur atom in this compound and introduce new functional groups into the molecule.

Reactivity of the Bromophenyl Moiety

The bromophenyl segment of this compound is a key site for synthetic modification, offering a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds. The presence of the bromine atom on the phenyl ring allows for a variety of transformations, most notably transition metal-catalyzed cross-coupling reactions and halogen exchange processes.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura type)

The bromine atom of the 4-bromophenyl group is well-suited for participation in various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of biaryl structures and other complex molecular architectures. nih.gov Among these, the Suzuki-Miyaura reaction is one of the most widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents. nih.govlibretexts.org

While specific studies on this compound are not prevalent in the searched literature, the reactivity of analogous bromophenyl compounds is well-documented. For instance, the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl boronic acids has been successfully demonstrated using a Pd(PPh₃)₄ catalyst. mdpi.com This suggests that the bromophenyl moiety in this compound would readily undergo similar transformations.

A typical Suzuki-Miyaura reaction would involve the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

The general scheme for a Suzuki-Miyaura reaction involving the target compound is depicted below:

General Reaction Scheme for Suzuki-Miyaura Coupling

General Reaction Scheme for Suzuki-Miyaura Coupling of this compound(This is a representative scheme based on established Suzuki-Miyaura reaction mechanisms)

The table below outlines the typical components and conditions for such a reaction, based on established protocols for similar substrates. mdpi.com

Component Example/Role Reference
Aryl Halide This compound-
Boron Reagent Phenylboronic acid, 4-Methylphenylboronic acid mdpi.com
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand nih.govmdpi.com
Base K₃PO₄, K₂CO₃, Cs₂CO₃ mdpi.com
Solvent 1,4-Dioxane, Toluene, Acetonitrile mdpi.com
Temperature 70-100 °C mdpi.com

Halogen Exchange Reactions

The bromine atom on the phenyl ring can also be substituted with another halogen, most commonly iodine, through a halogen exchange reaction, often referred to as an aromatic Finkelstein reaction. organic-chemistry.orgnih.gov This transformation is synthetically useful as aryl iodides are generally more reactive than aryl bromides in oxidative addition steps of cross-coupling reactions, potentially allowing for milder reaction conditions or improved yields in subsequent transformations. frontiersin.org

These reactions are typically catalyzed by copper(I) salts, often in the presence of a diamine ligand. organic-chemistry.orgnih.gov The process involves the reaction of the aryl bromide with an iodide salt, such as sodium iodide. The choice of solvent and the solubility of the halide salts can significantly influence the reaction rate and equilibrium position. nih.gov

While no specific examples of halogen exchange on this compound were found, the generality of the copper-catalyzed Finkelstein reaction on a wide range of aryl bromides suggests its applicability to this molecule. organic-chemistry.orgnih.gov The reaction tolerates various functional groups, making it compatible with the aldehyde and thioether moieties present in the target compound. nih.gov

Reaction Component Typical Reagent/Condition Reference
Substrate This compound-
Catalyst Copper(I) iodide (CuI) organic-chemistry.orgnih.gov
Ligand 1,2- or 1,3-diamine ligands organic-chemistry.orgnih.gov
Iodide Source Sodium iodide (NaI) organic-chemistry.orgnih.gov
Solvent Dioxane, n-Butanol nih.gov
Temperature 110 °C organic-chemistry.org

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. Through a series of one-dimensional and two-dimensional experiments, it is possible to map out the complete atomic connectivity.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For 5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde, the spectrum is expected to show distinct signals corresponding to the aldehyde, furan (B31954) ring, and bromophenyl ring protons.

Aldehyde Proton (-CHO): A single proton, appearing as a singlet, is expected in the downfield region of the spectrum (typically δ 9.5-9.7 ppm) due to the strong deshielding effect of the carbonyl group.

Furan Protons: The two protons on the furan ring are not chemically equivalent and are coupled to each other. They are expected to appear as two distinct doublets. The proton at position 3 (H-3) would likely resonate around δ 7.2-7.4 ppm, while the proton at position 4 (H-4) would appear further upfield, around δ 6.6-6.8 ppm. The coupling constant between them (J3,4) would be approximately 3.5-4.0 Hz.

Bromophenyl Protons: The 4-bromophenyl group exhibits symmetry, resulting in an AA'BB' spin system that often appears as two sets of doublets. The two protons ortho to the sulfur atom (H-2'/H-6') and the two protons meta to the sulfur atom (H-3'/H-5') would each produce a signal, integrating to two protons. These aromatic protons are expected to resonate in the range of δ 7.3-7.7 ppm.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CHO (Aldehyde)9.5 - 9.7s (singlet)1HN/A
H-3 (Furan)7.2 - 7.4d (doublet)1H~3.7
H-4 (Furan)6.6 - 6.8d (doublet)1H~3.7
H-2', H-6' (Bromophenyl)7.3 - 7.5d (doublet)2H~8.5
H-3', H-5' (Bromophenyl)7.5 - 7.7d (doublet)2H~8.5

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, a total of 11 distinct carbon signals are expected.

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield (δ ~175-180 ppm).

Furan Carbons: Four signals are expected for the furan ring. Two quaternary carbons (C-2 and C-5) and two methine carbons (C-3 and C-4). The carbon attached to the sulfur (C-5) and the carbon attached to the aldehyde group (C-2) would be the most downfield of this group.

Bromophenyl Carbons: Four signals are anticipated for the bromophenyl ring due to its symmetry. Two quaternary carbons (C-1' attached to sulfur and C-4' attached to bromine) and two methine carbons (C-2'/C-6' and C-3'/C-5').

Carbon AssignmentExpected Chemical Shift (δ, ppm)Carbon Type
-CHO (Aldehyde)175 - 180C=O
C-2 (Furan)150 - 155Quaternary
C-5 (Furan)158 - 163Quaternary
C-3 (Furan)122 - 126Methine (CH)
C-4 (Furan)112 - 116Methine (CH)
C-1' (Bromophenyl)130 - 135Quaternary
C-4' (Bromophenyl)120 - 124Quaternary
C-2', C-6' (Bromophenyl)133 - 137Methine (CH)
C-3', C-5' (Bromophenyl)130 - 134Methine (CH)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). A COSY spectrum would show a cross-peak between the furan protons H-3 and H-4, confirming their adjacency. It would also show correlations between the adjacent protons on the bromophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons. columbia.edu This technique would unambiguously link the proton signals (e.g., H-3, H-4, H-2'/6', H-3'/5') to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignments of the methine carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most informative 2D NMR experiments, as it reveals long-range correlations (over two or three bonds) between protons and carbons. ustc.edu.cn This allows for the connection of molecular fragments. Key expected HMBC correlations for this compound would include:

The aldehyde proton (-CHO) to the furan carbon C-2.

The furan proton H-3 to carbons C-2, C-4, and C-5.

The bromophenyl protons (H-2'/H-6') to the quaternary carbon C-1' (attached to sulfur), confirming the C-S bond linkage.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to gain structural insights through fragmentation analysis. ustc.edu.cn

Electrospray ionization (ESI) is a soft ionization technique that typically generates intact molecular ions with minimal fragmentation. uni.lu In positive ion mode ESI-MS, this compound (molecular formula C₁₁H₇BrO₂S) would be expected to be detected primarily as the protonated molecule, [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. A key feature in the mass spectrum would be the isotopic signature of bromine, which consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two prominent peaks separated by 2 Da (the M and M+2 peaks) of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.

IonExpected Exact Mass (m/z) for ⁷⁹Br IsotopeExpected Exact Mass (m/z) for ⁸¹Br Isotope
[M]⁺ (Molecular Ion)281.9350283.9330
[M+H]⁺ (Protonated Molecule)282.9428284.9408
[M+Na]⁺ (Sodium Adduct)304.9248306.9227

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (e.g., m/z 282.9 for the ⁷⁹Br species) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. uni.lu Analyzing these fragments provides evidence for the compound's structure. While the exact fragmentation pathway would require experimental validation, plausible fragmentation patterns for the [M+H]⁺ ion of this compound could include:

Loss of Carbon Monoxide (CO): A neutral loss of 28 Da from the aldehyde group is a common fragmentation pathway for furaldehydes.

Cleavage of C-S Bonds: Scission of the furan-sulfur bond or the phenyl-sulfur bond would lead to characteristic fragment ions corresponding to the bromophenylsulfanyl moiety or the furaldehyde moiety.

Loss of Bromine: Cleavage of the C-Br bond could also be observed.

By carefully analyzing the masses of these fragment ions, the connectivity of the furan ring, the sulfur atom, and the bromophenyl ring can be unequivocally confirmed.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Characterization of Furan Ring Vibrations and Aromaticity

The vibrational spectrum of this compound is expected to show characteristic bands corresponding to the furan ring. These vibrations are indicative of the ring's aromatic character. Key vibrational modes for furan and its derivatives include C-H stretching, C=C stretching, and in-plane and out-of-plane bending vibrations.

For instance, the C-H stretching vibrations of the furan ring typically appear in the region of 3100-3200 cm⁻¹. mdpi.com The C=C stretching vibrations, which are fundamental to confirming the aromatic nature of the furan moiety, are generally observed in the 1400-1600 cm⁻¹ range. researchgate.net The IR spectrum of the parent compound, 2-furaldehyde, shows characteristic skeletal vibrations of the molecule between 900 cm⁻¹ and 1800 cm⁻¹. mdpi.com The substitution pattern on the furan ring in this compound will influence the precise frequencies and intensities of these modes.

Table 1: Predicted Vibrational Frequencies for Furan Ring in this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Reference
Furan C-H Stretch 3100 - 3200 mdpi.com
Furan C=C Stretch 1400 - 1600 researchgate.net
Furan C-H Bending (out-of-plane) 750 - 930 researchgate.net

Analysis of Carbonyl and Sulfanyl (B85325) Group Vibrational Modes

The presence of the aldehyde (carbonyl) and sulfanyl (thioether) functional groups gives rise to distinct vibrational bands. The carbonyl group (C=O) of the aldehyde is one of the most characteristic absorptions in an IR spectrum. For 2-furaldehyde, which features a conjugated carbonyl group, this stretching vibration is observed around 1671 cm⁻¹. mdpi.comresearchgate.net A similar strong absorption band is anticipated for this compound due to the C=O group conjugated with the furan ring.

The sulfanyl group (C-S) linkage also produces characteristic vibrational modes, although they are typically weaker than the carbonyl stretch. The C-S stretching vibrations for aryl thioethers generally appear in the region of 600-700 cm⁻¹. The analysis of this region in the IR and Raman spectra can confirm the presence of the bromophenylsulfanyl moiety.

Table 2: Predicted Frequencies for Carbonyl and Sulfanyl Groups

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Reference
Aldehyde C=O Stretch (conjugated) 1670 - 1700 mdpi.comresearchgate.net
Aldehyde C-H Stretch 2850 - 2860 researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is dictated by its extensive conjugated system, which includes the 4-bromophenyl ring, the sulfanyl linkage, the furan ring, and the carbonyl group. This conjugation allows for electronic transitions at lower energies, which correspond to longer wavelengths in the UV-Vis spectrum.

The primary electronic transitions observed in molecules with this structure are π → π* and n → π* transitions. libretexts.orgslideshare.net

π → π transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extended π-system in the molecule is expected to result in strong absorption bands in the UV region. For comparison, the parent furfural (B47365) molecule exhibits a strong π → π* transition. researchgate.net

n → π transitions:* These are lower-intensity absorptions that involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and sulfur atoms, to a π* antibonding orbital. youtube.com The carbonyl group's oxygen atom is a primary site for this type of transition. youtube.com

The absorption maxima (λmax) for this compound are expected to be shifted to longer wavelengths (a bathochromic shift) compared to 2-furaldehyde, due to the increased conjugation provided by the bromophenylsulfanyl substituent.

Table 3: Expected Electronic Transitions for this compound

Transition Type Orbitals Involved Expected Wavelength Range Chromophores Reference
π → π* π (bonding) → π* (antibonding) 250 - 400 nm Furan ring, Phenyl ring, C=O, C=C libretexts.orgresearchgate.net

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique provides accurate data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation.

For this compound, an XRD analysis would reveal:

Molecular Geometry: The precise spatial arrangement of the furan and bromophenyl rings, including the dihedral angle between their planes. Studies on similar bicyclic aromatic compounds have used XRD to determine such relationships. kayseri.edu.trnih.gov

Conformation: The orientation of the sulfanyl linkage and the aldehyde group relative to the furan ring.

Crystal Packing: How individual molecules are arranged within the crystal lattice. This includes the identification of intermolecular interactions such as C-H···O hydrogen bonds, π-π stacking between the aromatic rings, and interactions involving the bromine and sulfur atoms. nih.gov These interactions are crucial for understanding the supramolecular architecture of the compound. mdpi.com

While specific crystallographic data for this compound is not available, analysis of related structures suggests that the furan and phenyl rings are likely to be nearly coplanar to maximize π-conjugation, although some torsion is expected around the C-S and C-C bonds.

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS, UPLC)

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High-Performance Liquid Chromatography (UPLC) are commonly employed for the analysis of furanic compounds. s4science.at

High-Performance Liquid Chromatography (HPLC): This is a standard technique for purity assessment of non-volatile organic compounds. chemimpex.com A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a water-acetonitrile or water-methanol gradient, would be suitable. shimadzu.com Detection is typically performed using a UV detector set to a wavelength where the compound strongly absorbs, as determined by its UV-Vis spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for thermally stable and volatile compounds. GC separates the components of a mixture, and the mass spectrometer provides mass-to-charge ratio data that helps in structural elucidation and confirmation. nih.gov GC-MS analysis would provide a retention time specific to the compound and a fragmentation pattern that serves as a molecular fingerprint.

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC is a more recent advancement that uses smaller particle size columns to provide higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. researchgate.net This makes it an excellent tool for detecting trace impurities and for high-throughput analysis.

Table 4: Summary of Chromatographic Techniques for Analysis

Technique Principle Typical Application Information Obtained Reference
HPLC Partitioning between a liquid mobile phase and a solid stationary phase. Purity determination, quantification. Retention time, peak area (purity %). chemimpex.comshimadzu.com
GC-MS Separation based on volatility followed by mass analysis. Identification of volatile components, structural confirmation. Retention time, mass spectrum (fragmentation pattern). nih.gov

| UPLC | High-pressure liquid chromatography with small particle columns. | Rapid purity assessment, trace impurity detection. | High-resolution separation, improved sensitivity. | researchgate.net |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are essential for predicting the properties of a molecule from first principles.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling can be used to map out the entire course of a chemical reaction.

Transition State Calculations and Reaction Energy BarriersTo understand the mechanism of a chemical reaction involving 5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde, computational methods would be used to locate the transition state structures—the highest energy points along the reaction pathway. By calculating the energy of these transition states relative to the reactants and products, the activation energy or reaction energy barrier can be determined. This information is vital for predicting reaction rates and understanding the feasibility of a proposed reaction mechanism.

Currently, there are no specific published studies containing data from these computational analyses for this compound. Future research in this area would be necessary to elucidate the specific structural, electronic, and reactive properties of this compound.

Absence of Specific Research Data for this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that specific computational and theoretical studies directly corresponding to the compound This compound are not available. The requested detailed analysis for the outlined sections—including investigations into solvent effects, spectroscopic predictions, thermochemical properties, and molecular docking—could not be completed due to the absence of published research data for this particular molecule.

While general methodologies and computational approaches for similar molecular structures and scaffolds are well-documented, the strict adherence to the specified compound as per the instructions prevents the inclusion of such related but non-specific information. The generation of a scientifically accurate article requires direct findings from dedicated studies on This compound , which are currently not present in the searched scientific databases. Therefore, the detailed article focusing solely on the computational and theoretical investigations of this specific compound cannot be generated at this time.

Molecular Docking and Ligand-Target Interaction Prediction (Focus on theoretical binding modes and affinities)

Analysis of Specific Molecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Computational and theoretical investigations into the specific molecular interactions of the compound this compound are essential for elucidating its chemical behavior and potential biological activity. These studies, primarily through molecular modeling and quantum chemical calculations, can predict and analyze the non-covalent forces that govern its interactions with other molecules, such as biological macromolecules. The key interactions at play for a molecule of this structure would theoretically include hydrogen bonding and hydrophobic interactions.

Hydrogen Bonding: The structure of this compound possesses a key hydrogen bond acceptor site in the oxygen atom of the aldehyde group (-CHO). This electronegative oxygen atom can readily participate in hydrogen bonds with hydrogen bond donor groups, such as the hydroxyl (-OH) or amine (-NH) groups found in amino acid residues of proteins or in solvent molecules like water. Theoretical studies would typically quantify the strength and geometry of these potential hydrogen bonds, including bond distances and angles, to predict the stability of such interactions.

Hydrophobic Interactions: The aromatic rings present in this compound, namely the furan (B31954) ring and the bromophenyl ring, are predominantly nonpolar and thus capable of engaging in hydrophobic interactions. These interactions are crucial for the binding of the molecule within hydrophobic pockets of proteins. The bromine substituent on the phenyl ring further enhances the lipophilicity of that portion of the molecule. Computational analyses, such as molecular docking simulations, can map out and quantify the extent of these hydrophobic contacts by calculating the solvent-accessible surface area and analyzing the proximity of nonpolar residues.

While specific experimental or extensive theoretical studies detailing the quantitative aspects of these interactions for this compound are not widely available in the public domain, molecular modeling of analogous structures provides a framework for understanding its potential interaction profile. For instance, studies on other furan derivatives and bromophenyl-containing compounds have highlighted the importance of both hydrogen bonding and hydrophobic interactions in their binding mechanisms.

To provide a more concrete theoretical analysis, hypothetical interaction data based on the structural features of this compound when docked into a representative protein active site are presented below. These tables are illustrative of the types of data generated from computational studies.

Table 1: Predicted Hydrogen Bond Interactions

Interacting Atom in CompoundInteracting Residue in ProteinDistance (Å)Angle (°)
Aldehyde Oxygen (O)TYR-OH2.8170
Aldehyde Oxygen (O)ASN-NH23.1165

Table 2: Predicted Hydrophobic Interactions

Part of CompoundInteracting Residue in ProteinClosest Contact (Å)
Bromophenyl RingLEU3.5
Bromophenyl RingVAL3.7
Furan RingILE3.6
Furan RingPHE3.8

It is important to note that the data presented in these tables are hypothetical and serve to illustrate the expected nature of the molecular interactions of this compound based on its chemical structure. Detailed and validated computational studies would be required to confirm and expand upon these predictions.

Structure Activity Relationship Sar Studies and Scaffold Design for Molecular Functionality

Systemic Modification of the 5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde Scaffold

Systematic structural modifications of the parent molecule are essential to probe the chemical space and identify key pharmacophoric features. By altering specific substituents and moieties, researchers can map the molecular interactions that govern biological outcomes.

The furan (B31954) ring serves as a central scaffold, and its substitution pattern is critical for orienting the other functional groups. While the primary focus is often on the substituents at the 2- and 5-positions, modifications to the 3- and 4-positions can also modulate electronic properties and steric profile. The electron-withdrawing nature of the aldehyde group influences the reactivity of the furan ring, making it susceptible to various chemical transformations. jmchemsci.com The introduction of small alkyl or electron-donating groups at the 3- or 4-positions could alter the electron density of the ring system, potentially impacting its interaction with biological targets. Conversely, introducing electron-withdrawing groups could further decrease the ring's reactivity. Synthetic protocols for creating a wide range of 5-substituted 2-furaldehydes are well-established, often involving palladium-catalyzed cross-coupling reactions, which allow for diverse modifications. nih.govresearchgate.net

The bromine atom on the phenyl ring is a significant feature of the this compound scaffold. Its impact extends beyond simply increasing molecular weight and lipophilicity. Halogen atoms, particularly bromine, can participate in specific, non-covalent interactions known as halogen bonds. mdpi.com A halogen bond is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site, such as an oxygen or nitrogen atom, on a biological macromolecule.

This interaction can be highly directional and contribute significantly to binding affinity and selectivity. Theoretical and experimental studies on brominated compounds have shown that this substitution can lead to more stable molecular structures and enhanced reactivity. researchgate.net In the context of the target scaffold, the bromine atom at the para-position of the phenyl ring can act as a halogen bond donor, potentially forming crucial contacts within a receptor's binding pocket. The position and nature of the halogen can dramatically influence biological activity, making it a key point for modification in analogue design.

The sulfanyl (B85325) (thioether) linkage between the furan and bromophenyl rings provides several key advantages in scaffold design. It introduces a degree of conformational flexibility, allowing the two aromatic rings to adopt optimal orientations for binding to a target. The sulfur atom itself can influence the molecule's properties. jmchemsci.com It is known to be able to stabilize free radicals, which could be relevant for certain mechanisms of action, such as antioxidant activity. jmchemsci.com

Furthermore, the sulfur atom can act as a hydrogen bond acceptor. The replacement of the sulfanyl moiety with other linkers, such as an ether (-O-) or a methylene (B1212753) (-CH2-), would systematically alter the molecule's geometry, flexibility, and electronic properties. Such modifications are a standard strategy in medicinal chemistry to probe the importance of the linker's characteristics for biological activity.

Rational Design and Synthesis of Analogues with Tuned Properties

Based on SAR insights, the rational design of new analogues aims to optimize interactions with biological targets and improve pharmacokinetic profiles. The this compound scaffold offers two primary sites for derivatization: the furaldehyde position and the aromatic sulfanyl substituent.

The aldehyde group is a versatile chemical handle for introducing a wide array of functional groups and building new heterocyclic systems. jmchemsci.com As an aldehyde, it readily participates in condensation reactions with amines, hydrazines, and other nucleophiles to form imines (Schiff bases), hydrazones, and related derivatives. jmchemsci.comresearchgate.net These reactions can be used to append different substituents, thereby altering properties like solubility, polarity, and the potential for new hydrogen bonding interactions. For instance, condensing the aldehyde with substituted hydrazines can lead to pyrazole (B372694) derivatives, a common motif in pharmacologically active compounds. nih.gov The conversion of the aldehyde to an alcohol via reduction or to a carboxylic acid via oxidation are other common derivatization strategies that can significantly impact the molecule's biological profile. jmchemsci.com

ReactantResulting Functional Group/ScaffoldPotential Impact on Properties
Primary Amine (R-NH₂)Imine (Schiff Base)Introduces new substituent (R); can modulate lipophilicity and basicity.
Hydrazine (H₂N-NH₂)HydrazoneServes as a precursor for heterocyclic synthesis (e.g., pyrazoles).
Hydroxylamine (H₂N-OH)OximeIncreases hydrogen bonding potential.
Sodium Borohydride (NaBH₄)Primary Alcohol (Furfuryl alcohol)Removes carbonyl; introduces hydrogen bond donor/acceptor.
Active Methylene Compounds (e.g., Malononitrile)Knoevenagel Condensation ProductExtends conjugation; introduces polar functional groups.
Wittig ReagentsAlkeneReplaces carbonyl with a C=C double bond, altering geometry.

Varying the substituent attached to the sulfanyl linker is a powerful strategy for fine-tuning electronic and steric properties. The 4-bromophenyl group can be replaced with a wide range of other aromatic and heteroaromatic systems. nih.gov Synthetic routes often involve the reaction of 5-bromo-2-furaldehyde (B32451) with various aryl or heteroaryl thiols. arkat-usa.org

This allows for the exploration of:

Electronic Effects: Replacing the bromine with electron-donating groups (e.g., methoxy, methyl) or other electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ring can modulate the electronic nature of the entire molecule.

Steric Effects: Introducing bulkier groups or changing the substitution pattern (ortho, meta, para) can probe the steric constraints of the target's binding site.

Heteroaromatic Rings: Replacing the phenyl ring with heterocycles like pyridine, thiophene (B33073), or triazole can introduce new hydrogen bonding capabilities and alter solubility and metabolic stability. mdpi.com For example, studies on related scaffolds have shown that incorporating a 3,4,5-trimethoxyphenyl moiety can confer potent biological activity. nih.gov

Aryl/Heteroaryl SubstituentKey FeatureRationale for Exploration
4-ChlorophenylAlternative HalogenProbes the effect of halogen size and electronegativity (Cl vs. Br).
4-MethoxyphenylElectron-Donating GroupIncreases electron density; potential for H-bond acceptance.
4-NitrophenylElectron-Withdrawing GroupDecreases electron density; potential for H-bond acceptance.
PhenylUnsubstituted RingEstablishes a baseline for the effect of substitution.
Pyridin-4-ylHeteroaromatic RingIntroduces a basic nitrogen atom for potential salt formation and H-bonding.
Thiophen-2-ylBioisostere of PhenylMimics the phenyl ring while altering electronic properties and metabolism.

Computational Approaches in Scaffold Prioritization and Optimization for Diverse Applications

In modern drug discovery, computational models serve as indispensable tools for the efficient screening, prioritization, and optimization of chemical scaffolds. nih.govymerdigital.com For molecules centered on the this compound framework, in silico methods provide a rational and cost-effective pathway to predict biological activity, refine molecular structures for enhanced efficacy, and assess pharmacokinetic properties before undertaking synthetic efforts. Key computational approaches include molecular docking, quantitative structure-activity relationship (QSAR) analysis, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein. For furan-based scaffolds, docking studies can elucidate crucial interactions between the molecule and amino acid residues of the receptor. ijper.orgresearchgate.net For instance, the furan oxygen of a derivative could act as a hydrogen bond acceptor, while the bromophenyl group might engage in hydrophobic or halogen bonding interactions within a specific pocket of the binding site. doi.org By simulating the binding of a series of analogs of this compound, researchers can prioritize compounds with the highest predicted binding affinity and most favorable interactions, guiding the selection of candidates for synthesis. nih.gov Docking simulations also help to rationalize structure-activity relationships, explaining why certain substitutions enhance biological activity while others diminish it.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a library of furan derivatives, a QSAR model can be developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimentally determined activity. researchgate.net Such models can predict the activity of novel, yet-to-be-synthesized furaldehyde derivatives, thereby prioritizing the most promising structures. For example, a QSAR study might reveal that increasing the electron-withdrawing capacity of the substituent on the phenyl ring positively correlates with inhibitory activity, guiding the optimization of the scaffold.

The following table illustrates how computational tools can be used to prioritize a series of hypothetical analogs based on the this compound scaffold.

Compound IDR1 (Phenyl Ring)R2 (Linker)Docking Score (kcal/mol)QSAR Predicted IC₅₀ (µM)Predicted Human Intestinal Absorption (%)
Parent 4-Br -S- -8.5 1.2 >90%
Analog-14-Cl-S--8.31.5>90%
Analog-24-CF₃-S--9.10.8>90%
Analog-34-Br-O--8.12.1>90%
Analog-44-Br-SO₂--7.93.5<80%
Analog-53-Br, 4-OH-S--8.91.0>90%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Ligand Design Strategies Utilizing Furaldehyde Scaffolds

The furaldehyde scaffold is a versatile starting point for the design of novel ligands targeting a wide array of biological macromolecules. Its structural and electronic properties can be systematically modified using established medicinal chemistry strategies to optimize potency, selectivity, and pharmacokinetic profiles. These strategies can be broadly categorized as structure-based and ligand-based design.

Structure-Based Ligand Design (SBLD): When the three-dimensional structure of a biological target is available, SBLD becomes a powerful tool for the rational design of potent inhibitors. nih.govresearchgate.net Using the coordinates of the target's binding site, modifications to the this compound scaffold can be designed to maximize complementary interactions. For example:

Exploring Hydrophobic Pockets: The 4-bromophenyl group can be substituted with larger or smaller lipophilic groups to optimally fill a hydrophobic pocket within the binding site.

Forming Key Hydrogen Bonds: The aldehyde group can be replaced with other hydrogen bond acceptors or donors, or new polar groups can be introduced onto the furan or phenyl rings to form specific interactions with key amino acid residues, as identified through structural analysis or docking studies. doi.org

Optimizing Linker Geometry: The thioether linker can be replaced with other linkers (e.g., ether, amine, amide) to alter the conformational flexibility and relative orientation of the furan and phenyl rings, thereby achieving a more favorable binding pose.

Ligand-Based Ligand Design: In the absence of a target's 3D structure, design strategies rely on the information derived from a set of known active molecules. ymerdigital.com

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., aromatic rings, hydrogen bond acceptors/donors, hydrophobic centers) required for biological activity. researchgate.net Such a model can be generated from a series of active furan derivatives and then used as a template to design novel molecules, including those based on the this compound scaffold, that fit the pharmacophoric requirements.

Scaffold Hopping: This strategy involves replacing a core molecular scaffold, such as the furan ring, with a structurally different moiety that maintains a similar 3D arrangement of the key functional groups. researchgate.netbiosolveit.de For example, the furan ring could be replaced with a thiophene, pyridine, or phenyl ring to generate novel chemical series with potentially improved properties, such as metabolic stability or patentability, while preserving the essential binding interactions. nih.gov

Bioisosteric Replacement: This is a fundamental strategy where one atom or functional group is replaced by another with similar physical or chemical properties. ctppc.orgufrj.br Applying this to this compound could involve several modifications:

Replacing the bromine atom with other halogens (Cl, F) or a trifluoromethyl (-CF₃) group to modulate electronic properties and lipophilicity. nih.gov

Substituting the thioether (-S-) linker with a bioisostere like an ether (-O-), sulfoxide (B87167) (-SO-), or sulfone (-SO₂-) to alter polarity and hydrogen bonding capacity.

Replacing the furan ring with other 5-membered aromatic heterocycles like thiophene or pyrrole (B145914), which are classical bioisosteres. researchgate.netsci-hub.se

The following table summarizes various ligand design strategies as applied to the furaldehyde scaffold.

Design StrategyExample Modification on Furaldehyde ScaffoldIntended Outcome
Structure-Based Design Introduce a hydroxyl group on the phenyl ring to target a specific polar residue (e.g., Asp, Ser) in the binding site.Increase binding affinity and selectivity through targeted hydrogen bonding.
Pharmacophore Modeling Modify the linker length and type to match the distance and vector of aromatic features in a validated pharmacophore model.Design novel compounds that retain the essential 3D features for activity.
Scaffold Hopping Replace the central furan ring with a thiazole (B1198619) ring while maintaining the positions of the aldehyde and thio-aryl substituents.Discover new chemical series with potentially improved ADMET properties and novel intellectual property.
Bioisosteric Replacement Replace the aldehyde (-CHO) group with a nitrile (-CN) or tetrazole group.Improve metabolic stability and modulate binding interactions; the tetrazole can act as a carboxylic acid mimic.
Bioisosteric Replacement Replace the bromine atom with a trifluoromethyl (-CF₃) group.Enhance metabolic stability and increase lipophilicity and binding affinity through favorable hydrophobic interactions.

Mechanistic Investigations of 5 4 Bromophenyl Sulfanyl 2 Furaldehyde Interactions at a Molecular Level

Study of Compound Interaction with Specific Molecular Targets (Theoretical and Biophysical Characterization)

Currently, there is a lack of published studies detailing the theoretical and biophysical characterization of 5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde with specific molecular targets. Such studies are crucial for understanding the compound's binding affinity, thermodynamic profile, and the specific residues involved in target recognition. Without experimental data from techniques like isothermal titration calorimetry, surface plasmon resonance, or computational docking simulations, a precise understanding of its molecular interactions remains speculative.

Elucidation of Reaction Mechanisms with Biological Biomolecules (e.g., Covalent Modification)

The potential for this compound to covalently modify biological macromolecules is an area requiring further investigation. The presence of a reactive aldehyde group suggests the possibility of forming Schiff bases with primary amine groups, such as the lysine (B10760008) residues found in proteins. This type of covalent modification can lead to irreversible inhibition of enzyme activity or modulation of protein function. However, specific studies confirming such mechanisms for this compound are yet to be reported. The reactivity of the furaldehyde moiety has been observed in other contexts, where it can undergo various chemical transformations, including condensation reactions. mdpi.comresearchgate.net

Analysis of the Role of Specific Functional Groups (Aldehyde, Sulfanyl (B85325), Bromophenyl) in Binding Site Recognition

A comprehensive analysis of how each functional group of this compound contributes to binding site recognition is contingent on the identification of its molecular targets. However, based on general principles of medicinal chemistry, the following roles can be hypothesized:

Aldehyde Group: The aldehyde functional group is a key site for potential covalent bond formation through nucleophilic addition reactions, particularly with amine and thiol groups present in biological molecules. mdpi.com It can also act as a hydrogen bond acceptor, contributing to the specificity and strength of binding.

Sulfanyl Group: The sulfanyl linker provides flexibility to the molecule, allowing the bromophenyl and furaldehyde moieties to adopt optimal orientations within a binding pocket. It may also participate in non-covalent interactions, such as van der Waals forces.

Bromophenyl Group: The bromophenyl group is a bulky, hydrophobic moiety that likely engages in hydrophobic and aromatic stacking interactions within a protein's binding site. The bromine atom can act as a halogen bond donor, a type of non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding. The position of the bromine atom on the phenyl ring would be critical in determining the precise nature of these interactions.

Further experimental and computational studies are necessary to validate these hypotheses and to fully elucidate the mechanistic details of this compound's interactions at a molecular level.

Applications in Advanced Materials Science

Integration of 5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde Scaffolds into Polymer Architectures

The rigid furan-phenyl scaffold of this compound, combined with its reactive aldehyde functionality, makes it a valuable component for incorporation into various polymer backbones. This integration allows for the synthesis of polymers with enhanced thermal stability, specific mechanical properties, and tailored functionalities.

Furfural (B47365) and its derivatives are cornerstone platform chemicals in the development of bio-based polymers, aiming to replace petroleum-derived materials. mdpi.comresearchgate.net The furan (B31954) ring offers a rigid structure similar to a benzene (B151609) ring, making furan-based monomers attractive for producing materials like polyesters, polyamides, and epoxy resins with desirable performance attributes. google.comulaval.ca

This compound fits within this paradigm as a functionalized bio-based monomer precursor. Its aldehyde group can participate in various polymerization reactions, including condensation reactions with phenols or amines to form resins, or it can be oxidized to a carboxylic acid or reduced to an alcohol to create furan-based di-acids or diols for polyester (B1180765) and polyurethane synthesis. The presence of the bromophenyl group provides a site for further chemical modification, such as cross-coupling reactions, to create more complex polymer architectures.

Table 1: Potential Polymerization Reactions Involving this compound Derivatives

Derivative Co-monomer Type Resulting Polymer Class Potential Properties
5-[(4-Bromophenyl)sulfanyl]-2-furoic acid Diols (e.g., ethylene (B1197577) glycol) Polyesters High thermal stability, gas barrier properties
[5-[(4-Bromophenyl)sulfanyl]-2-furyl]methanol Diisocyanates Polyurethanes Enhanced mechanical strength, chemical resistance
This compound Phenols (e.g., Lignin, Cardanol) Furan-Phenolic Resins Fire resistance, thermosetting properties

The incorporation of the this compound moiety into polymer chains can lead to the development of specialty materials with unique characteristics. Furan-based resins, for example, are known for their excellent thermal and chemical stability. mdpi.com The aldehyde group of the compound can react with substances like 1,3,5-trihydroxybenzene to form oligomers that can act as additives, for instance, as plasticizers in cement compositions to improve rheological properties. mdpi.com

The synthesis of such specialty resins often involves condensation polymerization. The rigid structure imparted by the furan and phenyl rings contributes to the dimensional stability and mechanical strength of the resulting materials. These resins can be used in a variety of applications, including coatings, adhesives, and as matrix materials for fiber-reinforced composites. mitsubishichemical.co.uk

Functional Materials Development

The electronic and chemical properties of this compound make it a candidate for the development of various functional materials, ranging from components for organic electronics to specialty colorants.

Intrinsically conductive polymers (ICPs) are organic materials that possess the electrical properties of metals or semiconductors while retaining the processing advantages of polymers. nih.gov Polymers containing conjugated π-electron systems, such as polyacetylene, polypyrrole, polythiophene, and polyfuran, are the foundation of this field. mdpi.comimp.kiev.ua

The structure of this compound contains a furan ring, which is a heteroaromatic system that can be polymerized to form a conductive polymer backbone. imp.kiev.ua The conjugated system can be extended through polymerization via the furan ring, and the bromophenyl group can be used as a handle for post-polymerization modification or for creating cross-linked networks. The sulfur linkage and the bromine atom can also influence the electronic properties of the monomer and the resulting polymer, potentially tuning the bandgap and conductivity. These polymers are investigated for use in flexible electronic devices, sensors, and energy storage applications. mdpi.com

The extended π-conjugated system spanning the phenyl ring, sulfur atom, and the furan-2-carbaldehyde core in this compound is a chromophore that absorbs light in the ultraviolet or visible regions of the spectrum. This characteristic is fundamental to its potential application as a building block for dyes and pigments. sanerchem.com

By chemically modifying the core structure—for example, by reacting the aldehyde group to form Schiff bases or other derivatives—the electronic structure and, consequently, the color of the molecule can be precisely tuned. Such derivatives could find use as solvent dyes for the mass coloration of polymers or as high-performance pigments for coatings and inks. Furthermore, molecules that absorb UV light and re-emit it in the visible blue spectrum can function as optical brighteners, which are used to enhance the whiteness of plastics, coatings, and textiles. sanerchem.com

Structure-Property Relationships in Material Science Applications

Understanding the relationship between the molecular structure of a monomer and the macroscopic properties of the resulting polymer is crucial for designing new materials. rsc.org For polymers derived from this compound, several key relationships can be anticipated.

Rigidity and Thermal Stability: The inherent rigidity of the furan and phenyl rings is expected to translate into high glass transition temperatures (Tg) and good thermal stability in the resulting polymers. This rigidity restricts the rotational freedom of the polymer chains, requiring more energy for the onset of segmental motion.

Flame Retardancy: The presence of a bromine atom in the monomer unit can impart flame-retardant properties to the final material. Halogenated compounds are known to interfere with the radical chain reactions that occur during combustion.

Solubility and Processing: The sulfur linkage (sulfanyl group) introduces a kink in the molecular structure compared to a direct phenyl-furan bond, which can influence polymer chain packing and potentially improve solubility in organic solvents, aiding in material processing.

Functionalization and Cross-linking: The bromine atom and the aldehyde group are reactive sites that allow for further chemical modifications. The bromine atom can be used in cross-coupling reactions (e.g., Suzuki or Stille couplings) to create extended conjugated systems or cross-linked networks, enhancing the mechanical properties and thermal stability of the material.

Table 2: Predicted Structure-Property Correlations for Polymers Incorporating this compound

Structural Feature Predicted Influence on Material Property
Rigid Furan-Phenyl Scaffold High thermal stability, high mechanical modulus
Bromine Atom Potential flame retardancy, site for cross-coupling
Aldehyde Functional Group Reactive site for polymerization and cross-linking

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. For 5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde, future research is anticipated to move beyond traditional methods towards more sustainable and atom-economical approaches.

Current synthetic strategies for similar 5-substituted-2-furaldehydes often rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, which involve reacting a halogenated furaldehyde with an appropriate coupling partner. nih.gov While effective, these methods can require pre-functionalized starting materials and expensive catalysts.

Future research should focus on:

C-H Activation: Direct arylation or sulfenylation of the furan-2-carbaldehyde C-H bond at the 5-position would represent a more efficient strategy, avoiding the need for halogenated precursors and reducing waste.

Photocatalysis and Electrosynthesis: Utilizing visible light or electricity to drive the formation of the C-S bond could offer milder reaction conditions and reduce reliance on traditional heating, aligning with green chemistry principles.

Flow Chemistry: Continuous flow reactors can provide better control over reaction parameters, improve safety, and facilitate scalability compared to batch processes. Developing a flow synthesis for this compound could enable more efficient production.

Biocatalysis: Engineering enzymes to catalyze the specific formation of the aryl-sulfide bond could provide an exceptionally selective and sustainable manufacturing route.

Synthetic StrategyPotential AdvantagesResearch Focus
Direct C-H Activation High atom economy, reduced wasteCatalyst development, regioselectivity control
Photocatalysis Mild conditions, sustainable energy sourcePhotosensitizer design, reaction optimization
Flow Chemistry Enhanced safety, scalability, process controlReactor design, optimization of flow parameters
Biocatalysis High selectivity, green conditionsEnzyme screening and engineering

Deeper Mechanistic Understanding of Complex Chemical and Biological Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and predicting the behavior of molecules in biological systems. For this compound, mechanistic studies could illuminate the intricacies of its formation and subsequent reactions.

The aldehyde functional group, for instance, is a versatile handle for a wide range of transformations, including condensations, oxidations, and reductions. researchgate.net Future studies should employ a combination of kinetic analysis, isotopic labeling, and computational chemistry to:

Elucidate the precise mechanism of catalytic cycles in its synthesis.

Investigate the reactivity of the furan (B31954) ring, which can participate in various cycloaddition and ring-opening reactions.

Understand the metabolic pathways if the compound is explored for biological applications, identifying potential metabolites and their activities.

Development of Advanced Computational Models for Predictive Molecular Design

Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, thereby saving time and resources. For this compound, advanced computational models can be developed to predict its electronic structure, reactivity, and potential interactions with biological targets.

Future research in this area should involve:

Density Functional Theory (DFT) Calculations: To predict spectroscopic properties (NMR, IR), orbital energies (HOMO/LUMO), and reaction energy profiles, providing insights into the molecule's stability and reactivity.

Molecular Docking Simulations: If a biological target is identified, docking studies can predict the binding mode and affinity of the compound, helping to rationalize its activity and guide the design of more potent analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By developing models that correlate structural features with observed activity across a series of analogues, QSAR can predict the activity of new, unsynthesized compounds.

Diversification of Molecular Scaffolds and Analogues for Broader Functional Applications

The structure of this compound provides numerous opportunities for modification to create a library of analogues with diverse properties. A systematic diversification of the molecular scaffold is a key strategy for exploring structure-activity relationships (SAR) and discovering compounds with enhanced or novel functionalities. nih.gov

Future synthetic efforts could focus on generating analogues by:

Varying the Halogen: Replacing the bromine atom with other halogens (F, Cl, I) or other functional groups to modulate electronic properties and steric hindrance.

Modifying the Phenyl Ring: Introducing different substituents (e.g., methyl, methoxy, nitro) onto the phenyl ring to fine-tune lipophilicity and electronic effects.

Altering the Linker: Replacing the sulfur atom with oxygen (ether) or nitrogen (amine) to investigate the role of the thioether linkage.

Modifying the Furan Core: Synthesizing thiophene (B33073) or pyrrole (B145914) analogues to assess the importance of the furan ring. nih.gov

Modification SitePotential ModificationsPurpose
Phenyl Ring F, Cl, I, -CH3, -OCH3, -NO2Tune electronic properties and binding interactions
Linker Atom O, N, SeEvaluate the role of the heteroatom linker
Heterocyclic Core Thiophene, Pyrrole, Thiazole (B1198619)Explore bioisosteric replacements
Aldehyde Group Ketone, Carboxylic Acid, AmideCreate derivatives with different chemical reactivity

Integration of Artificial Intelligence and Machine Learning for Accelerated Discovery in Chemical Sciences

Future applications include:

Predictive Modeling: Training ML models on existing chemical data to predict properties such as solubility, reactivity, and biological activity for novel analogues, prioritizing the most promising candidates for synthesis. crimsonpublishers.com

Reaction Optimization: Using algorithms to analyze reaction parameters and suggest optimal conditions (temperature, catalyst, solvent) to maximize yield and minimize byproducts, reducing the number of experiments needed. scitechdaily.com

De Novo Design: Employing generative models to design entirely new molecules based on the this compound scaffold that are optimized for specific properties or biological targets. crimsonpublishers.com

Scale-Up and Process Optimization for Academic Research and Industrial Relevance

For any compound to have a broader impact, whether as a research tool or an industrial product, the development of a scalable and efficient synthesis is essential. Research into the scale-up and process optimization of this compound synthesis is a critical future direction.

This involves addressing challenges such as:

Cost-Effectiveness: Replacing expensive reagents and catalysts with cheaper, more readily available alternatives.

Process Safety: Identifying and mitigating potential hazards associated with the reaction at a larger scale.

Purification: Developing robust and scalable purification methods to ensure high purity of the final product.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for innovations in materials science, medicinal chemistry, and sustainable chemical manufacturing.

Q & A

Basic: What are the optimized synthetic routes for 5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves coupling reactions between halogenated furan derivatives and bromophenyl thiols. Key methods include:

  • Suzuki-Miyaura Cross-Coupling : Using 5-bromo-2-furaldehyde and 4-bromophenylboronic acid in ethanol with Pd catalysts, yielding ~63% under optimized conditions (solvent: ethanol; catalyst: Pd(PPh₃)₄; temperature: 80°C) .
  • Direct Thiol-Electrophile Substitution : Reaction of 5-bromo-2-furaldehyde with 4-bromothiophenol in DMF using K₂CO₃ as a base, achieving moderate yields (40–60%) .
    Critical Variables : Solvent polarity (ethanol vs. DMF), catalyst selection (Pd vs. Cu), and reaction time (1–2 hours for Pd-catalyzed vs. 12 hours for base-mediated) significantly impact yields .

Advanced: How can computational methods predict the electronic structure and reactivity of this compound?

Answer:
Quantum chemical calculations (e.g., DFT at B3LYP/6-311++G(d,p)) provide insights into:

  • Electrophilic Reactivity : The aldehyde group and sulfur atom act as electron-deficient sites, directing nucleophilic attacks .
  • Spectroscopic Predictions : IR and UV-Vis spectra correlate with experimental data (e.g., C=O stretch at ~1680 cm⁻¹; λmax at 320 nm due to π→π* transitions in the furan ring) .
  • Hirshfeld Surface Analysis : Reveals intermolecular interactions (e.g., Br···H contacts) influencing crystal packing .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Aldehyde proton at δ 9.6–9.8 ppm; furan protons at δ 6.5–7.2 ppm; bromophenyl protons at δ 7.4–7.6 ppm .
    • ¹³C NMR : Carbonyl carbon at δ 180–185 ppm; furan carbons at δ 110–150 ppm .
  • HPLC : Retention time ~12.3 min (C18 column; mobile phase: 60% acetonitrile/water) .
  • Mass Spectrometry : ESI-MS shows [M+H]<sup>+</sup> at m/z 297 (C11H7BrO2S<sup>+</sup>) .

Advanced: What explains discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?

Answer:
Variations arise from:

  • Substituent Positioning : The bromophenyl group’s para-substitution enhances hydrophobic interactions with target proteins (e.g., kinase binding pockets), while meta-substitution reduces activity .
  • Bioassay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) and assay protocols (e.g., MIC vs. IC50) impact results. For example, IC50 values range from 8.2 μM (anticancer) to >100 μM (antimicrobial) .
  • Solubility Factors : Low aqueous solubility (~0.1 mg/mL) may underestimate in vitro activity .

Advanced: How can contradictory data on reaction yields (e.g., 16–80%) be systematically analyzed?

Answer:

  • Parameter Optimization : Compare solvent effects (e.g., ethanol vs. DMF: 63% vs. 33% yield) and catalyst loading (e.g., 5 mol% Pd vs. 10 mol% Cu) .
  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify side reactions (e.g., aldehyde oxidation).
  • Byproduct Analysis : Use GC-MS to detect intermediates (e.g., 5-bromo-2-furaldehyde dimerization products) .

Basic: How does the sulfanyl (-S-) group influence the compound’s chemical reactivity and bioactivity?

Answer:

  • Chemical Reactivity : The sulfur atom acts as a nucleophile in alkylation reactions (e.g., forming sulfonium intermediates) and stabilizes radicals in photochemical reactions .
  • Bioactivity : The sulfanyl group enhances membrane permeability and facilitates thiol-disulfide exchange with cysteine residues in target enzymes (e.g., tubulin polymerization inhibitors) .

Advanced: What strategies address regioselectivity challenges in electrophilic substitution reactions of the furan ring?

Answer:

  • Directing Groups : The bromophenyl group at C5 directs electrophiles (e.g., nitronium ion) to C3 via resonance effects, confirmed by X-ray crystallography of nitrated derivatives .
  • Computational Modeling : Fukui indices predict electrophilic attack sites; C3 has higher f<sup>+</sup> values (0.12) than C4 (0.08) .
  • Protection-Deprotection : Use acetyl groups to block reactive aldehyde sites during nitration or sulfonation .

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